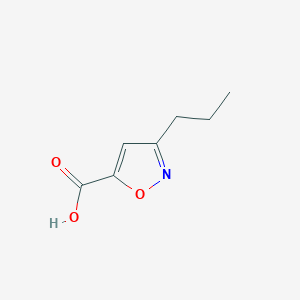

3-propylisoxazole-5-carboxylic acid

Description

The exact mass of the compound 3-Propyl-1,2-oxazole-5-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-propyl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-2-3-5-4-6(7(9)10)11-8-5/h4H,2-3H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHEZCMNYXDKGTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00602149 | |

| Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14716-92-8 | |

| Record name | 3-Propyl-5-isoxazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14716-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Propyl-1,2-oxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00602149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-propyl-1,2-oxazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-propylisoxazole-5-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a potential synthetic pathway for 3-propylisoxazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is based on established methodologies for the preparation of analogous isoxazole derivatives, offering a robust and adaptable route for laboratory-scale production.

Core Synthesis Pathway

The synthesis of this compound can be envisioned through a two-step process, beginning with the formation of the isoxazole ring via a [3+2] cycloaddition reaction, followed by the oxidation of a precursor to yield the final carboxylic acid. This approach leverages readily available starting materials and well-documented chemical transformations.

A plausible and efficient route involves the reaction of butanaldoxime with an appropriate three-carbon acetylenic partner to construct the 3-propylisoxazole core. Subsequent oxidation of a functional group at the 5-position of the isoxazole ring will furnish the desired carboxylic acid.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of structurally similar compounds and are presented as a guide for the synthesis of this compound.[1]

Step 1: Synthesis of (3-Propylisoxazol-5-yl)methanol

This step involves the formation of the isoxazole ring through the reaction of butanaldoxime and propargyl alcohol.

Methodology:

-

To a solution of butanaldoxime (1 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF), add N-chlorosuccinimide (NCS) (1.2 equivalents) at room temperature.

-

Stir the reaction mixture for 2 hours.

-

Slowly add a solution of propargyl alcohol (1.5 equivalents) in anhydrous THF.

-

Follow with the dropwise addition of a solution of triethylamine (1.2 equivalents) in anhydrous THF.

-

After stirring for 1 hour, quench the reaction with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel flash chromatography to obtain (3-propylisoxazol-5-yl)methanol.

Step 2: Synthesis of this compound

This step involves the oxidation of the hydroxymethyl group of (3-propylisoxazol-5-yl)methanol to a carboxylic acid.

Methodology:

-

Dissolve (3-propylisoxazol-5-yl)methanol (1 equivalent) in acetone and cool the solution to 0°C.

-

Slowly add Jones reagent until a persistent orange color is observed.

-

Stir the mixture for 3 hours at 0°C.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with isopropanol.

-

Adjust the pH of the mixture to approximately 2 with a 1N HCl solution.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under vacuum.

-

Purify the residue by silica gel flash chromatography to yield this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound, based on analogous reactions.[1][2]

Table 1: Reactants and Expected Yields

| Step | Starting Material | Reagents | Product | Expected Yield (%) |

| 1 | Butanaldoxime | Propargyl alcohol, NCS, Triethylamine | (3-Propylisoxazol-5-yl)methanol | 40-60 |

| 2 | (3-Propylisoxazol-5-yl)methanol | Jones Reagent | This compound | 85-95 |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C7H9NO3 |

| Molecular Weight | 155.15 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethyl acetate |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Propylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 3-propylisoxazole-5-carboxylic acid. Designed for professionals in research and drug development, this document consolidates available data, outlines detailed experimental protocols for property determination, and presents a plausible synthetic pathway.

Core Physicochemical Data

This compound (CAS No. 14716-92-8) is a heterocyclic carboxylic acid with potential applications in medicinal chemistry and materials science. A summary of its key physicochemical properties is presented below. It is important to note that while an experimental melting point has been reported, other values are currently based on computational predictions.

| Property | Value | Data Type | Source |

| Molecular Formula | C₇H₉NO₃ | - | Aaron Chemicals[1] |

| Molecular Weight | 155.15 g/mol | - | Aaron Chemicals[1] |

| Melting Point | 117 °C | Experimental | Aaron Chemicals[1] |

| Boiling Point | 321.5±30.0 °C | Predicted | ChemicalBook[2] |

| Density | 1.218±0.06 g/cm³ | Predicted | ChemicalBook[2] |

| pKa | 2.35±0.10 | Predicted | ChemicalBook[2] |

| logP | Not Available | - | - |

| Solubility in Water | Not Available | - | Aaron Chemicals[1] |

Proposed Synthesis Workflow

A plausible synthetic route for this compound can be adapted from established methods for analogous isoxazole carboxylic acids. A common and effective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne, followed by hydrolysis of the resulting ester.

Caption: Proposed synthesis of this compound.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are provided below. These are generalized protocols that can be specifically applied to this compound.

Melting Point Determination

The melting point of a solid compound is a measure of its purity and can be determined using a capillary melting point apparatus.

Caption: Workflow for melting point determination.

pKa Determination

The acid dissociation constant (pKa) can be determined potentiometrically by titrating a solution of the acid with a standardized base.

Methodology:

-

Solution Preparation: Prepare a solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent system (e.g., water or a water/co-solvent mixture if solubility is low).

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature (e.g., 25 °C).

-

pH Measurement: Monitor the pH of the solution using a calibrated pH meter after each addition of the titrant.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa is the pH at which half of the acid has been neutralized (the half-equivalence point).

Caption: Workflow for pKa determination.

LogP Determination (Shake-Flask Method)

The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an aqueous and an immiscible organic solvent (typically n-octanol).

Methodology:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol.

-

Solution Preparation: Prepare a stock solution of this compound in the aqueous phase.

-

Partitioning: Mix a known volume of the aqueous stock solution with an equal volume of the saturated n-octanol in a separatory funnel.

-

Equilibration: Shake the funnel for a set period to allow for partitioning equilibrium to be reached.

-

Phase Separation: Allow the phases to separate completely.

-

Concentration Analysis: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Caption: Workflow for LogP determination.

Aqueous Solubility Determination

The solubility of a compound in water is a critical parameter, especially in drug development.

Methodology:

-

Equilibrium Method: Add an excess amount of solid this compound to a known volume of water in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Preparation: Filter or centrifuge the suspension to remove undissolved solid.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear aqueous solution using a validated analytical method (e.g., HPLC, UV-Vis spectroscopy).

-

Result: The measured concentration represents the aqueous solubility of the compound at that temperature.

Caption: Workflow for solubility determination.

References

In-Depth Technical Guide: 5-Propylisoxazole-3-carboxylic Acid (CAS: 89776-75-0)

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of 5-propylisoxazole-3-carboxylic acid (CAS: 89776-75-0). It is important to note that while basic chemical data is readily available from commercial suppliers, detailed experimental studies, including specific synthesis protocols and biological activity data for this particular compound, are scarce in publicly accessible scientific literature. Therefore, this guide presents a combination of established data for the compound itself and representative methodologies and potential applications extrapolated from closely related isoxazole derivatives. All extrapolated information is clearly identified.

Core Compound Identification and Properties

5-Propylisoxazole-3-carboxylic acid is a heterocyclic building block with potential applications in medicinal chemistry and agrochemical research.[1] The compound is characterized by an isoxazole ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 3-position. The IUPAC name for this compound is 5-propyl-1,2-oxazole-3-carboxylic acid.[2]

Table 1: Chemical and Physical Properties of 5-Propylisoxazole-3-carboxylic Acid

| Property | Value | Source(s) |

| CAS Number | 89776-75-0 | [1][2][3][4][5][6][7] |

| IUPAC Name | 5-propyl-1,2-oxazole-3-carboxylic acid | [2] |

| Synonyms | 5-Propyl-3-isoxazolecarboxylic acid | [1][6] |

| Molecular Formula | C₇H₉NO₃ | [1][2][4][7] |

| Molecular Weight | 155.15 g/mol | [1][2][7] |

| Appearance | White solid | [1] |

| Purity | ≥ 95% (by NMR) | [1] |

| Storage Conditions | Store at 0-8°C, sealed in a dry environment | [1][6] |

| Canonical SMILES | CCCC1=CC(=NO1)C(=O)O | [2] |

| InChI Key | ZXWHSBZHRVKCGZ-UHFFFAOYSA-N | [4][7] |

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for 5-propylisoxazole-3-carboxylic acid has not been identified in the current literature. However, a common and effective method for synthesizing 3,5-disubstituted isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[6][8] The resulting isoxazole ester can then be hydrolyzed to the desired carboxylic acid.[9]

The following is a representative two-step experimental protocol for the synthesis of 5-propylisoxazole-3-carboxylic acid, based on established chemical principles for analogous compounds.

Representative Synthesis Workflow

Caption: Representative workflow for the synthesis of 5-propylisoxazole-3-carboxylic acid.

Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate (Representative Protocol)

This step involves the 1,3-dipolar cycloaddition of ethoxycarbonylformonitrile oxide (generated in situ from ethyl 2-chloro-2-(hydroxyimino)acetate) with 1-pentyne.

-

Materials:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 eq)[2]

-

1-Pentyne (1.2 eq)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃) (1.5 eq)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

-

-

Procedure:

-

To a stirred solution of 1-pentyne in the chosen anhydrous solvent at room temperature, add ethyl 2-chloro-2-(hydroxyimino)acetate.

-

Slowly add the base (e.g., triethylamine) dropwise to the reaction mixture. The base facilitates the in situ generation of the nitrile oxide from the chloro-oxime precursor.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the mixture to remove any precipitated salts (e.g., triethylammonium chloride).

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure ethyl 5-propylisoxazole-3-carboxylate.

-

Step 2: Hydrolysis to 5-Propylisoxazole-3-carboxylic Acid (Representative Protocol)

This step involves the saponification of the ester intermediate to the final carboxylic acid product. This is a standard procedure for converting esters to carboxylic acids.[9][10]

-

Materials:

-

Ethyl 5-propylisoxazole-3-carboxylate (1.0 eq)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH) (2.0-3.0 eq)

-

Solvent mixture (e.g., THF/Water or Methanol/Water)

-

1N Hydrochloric Acid (HCl)

-

-

Procedure:

-

Dissolve the ethyl 5-propylisoxazole-3-carboxylate in the solvent mixture (e.g., a 3:1 ratio of THF to water).

-

Add a solution of NaOH in water to the mixture.

-

Stir the reaction mixture at room temperature for 4-18 hours, monitoring for the disappearance of the starting material by TLC.[9]

-

Once the hydrolysis is complete, remove the organic solvent (THF or methanol) under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 by the slow addition of 1N HCl. A precipitate should form.

-

Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate).[9]

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield 5-propylisoxazole-3-carboxylic acid as a solid. The product can be further purified by recrystallization if necessary.

-

Potential Applications and Biological Activity

-

Pharmaceutical Development: This compound is suggested to be a building block for novel pharmaceuticals, particularly in the development of anti-inflammatory and analgesic agents.[1] Research on other isoxazole derivatives supports this potential, with compounds being investigated as leukotriene biosynthesis inhibitors (anti-inflammatory) and for other therapeutic targets.

-

Agrochemical Chemistry: It is being explored for its potential as a targeted herbicide.[1]

-

Biochemical Research: As a functionalized heterocycle, it can be used as a tool to study metabolic pathways and cellular functions.[1]

It is important to emphasize that these are potential areas of application, and specific activity for CAS 89776-75-0 would need to be determined through dedicated biological screening and research.

Role as a Building Block in Drug Discovery

The primary utility of 5-propylisoxazole-3-carboxylic acid in a research context is as a chemical scaffold or building block. The carboxylic acid group provides a reactive handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger, more complex molecules.

Caption: Role of 5-propylisoxazole-3-carboxylic acid in a typical drug discovery workflow.

This logical flow illustrates how a versatile building block can be chemically modified to create a library of diverse compounds. This library can then be screened against biological targets to identify "hits," which are further optimized through medicinal chemistry efforts (SAR and lead optimization) to develop potential drug candidates. The specific biological activities of derivatives of this compound would depend on the nature of the chemical modifications performed.

References

- 1. 2-CHLORO-2-HYDROXYIMINOACETIC ACID ETHYL ESTER | 14337-43-0 [chemicalbook.com]

- 2. Ethyl 2-chloro-2-(hydroxyimino)acetate | 14337-43-0 | FE34373 [biosynth.com]

- 3. sciforum.net [sciforum.net]

- 4. mdpi.com [mdpi.com]

- 5. (Z)-Ethyl 2-chloro-2-(hydroxyiMino)acetate synthesis - chemicalbook [chemicalbook.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]

An In-depth Technical Guide on 5-propyl-1,2-oxazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-propyl-1,2-oxazole-3-carboxylic acid, a heterocyclic compound with the IUPAC name 5-propylisoxazole-3-carboxylic acid, is a versatile building block in medicinal chemistry and agrochemical research. Its unique molecular architecture, featuring an isoxazole core, a carboxylic acid functional group, and a propyl substituent, makes it a valuable intermediate for the synthesis of a wide array of bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, potential synthesis strategies, and explored biological applications, with a focus on its role in the development of novel therapeutic and crop protection agents.

Chemical Properties and Data

5-propyl-1,2-oxazole-3-carboxylic acid is a solid organic compound with the chemical formula C₇H₉NO₃ and a molecular weight of 155.15 g/mol .[1] It is also known by its synonym 5-propylisoxazole-3-carboxylic acid. The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 5-propyl-1,2-oxazole-3-carboxylic acid | - |

| CAS Number | 89776-75-0 | [1] |

| Molecular Formula | C₇H₉NO₃ | [1] |

| Molecular Weight | 155.15 g/mol | [1] |

| Canonical SMILES | CCCC1=CC(=NO1)C(=O)O | - |

| Physical Form | Solid | [1] |

| Predicted Boiling Point | 321.5±30.0 °C | - |

| Predicted Density | 1.218±0.06 g/cm³ | - |

| Predicted pKa | 3.45±0.10 | - |

Synthesis Strategies

While specific, detailed experimental protocols for the synthesis of 5-propyl-1,2-oxazole-3-carboxylic acid are not extensively documented in publicly available literature, general methodologies for the synthesis of isoxazole-3-carboxylic acids can be adapted. A plausible and commonly employed synthetic route involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne, followed by functional group manipulations.

A potential synthetic workflow is outlined below:

References

Structural Elucidation of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 3-propylisoxazole-5-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document presents a detailed analysis based on established spectroscopic principles and data from analogous compounds. It includes predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), a plausible synthetic protocol, and visual workflows to aid in the understanding of its structural determination and potential fragmentation pathways. This guide is intended to serve as a valuable resource for researchers and scientists involved in the synthesis, characterization, and application of novel isoxazole derivatives in drug discovery and development.

Introduction

Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The unique structural features of the isoxazole ring allow for a wide range of substitutions, leading to compounds with potential applications as anti-inflammatory, antimicrobial, and anticancer agents. The structural elucidation of novel isoxazole derivatives is a critical step in the drug development process, ensuring the correct identification and characterization of these molecules. This guide focuses on the structural analysis of this compound, a representative member of this important class of compounds.

Predicted Physicochemical Properties

A summary of the predicted physicochemical properties for this compound is provided in the table below. These values are calculated based on its chemical structure and are useful for predicting its behavior in various experimental settings.

| Property | Predicted Value |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| IUPAC Name | This compound |

| CAS Number | Not available |

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic correlation tables.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum is a powerful tool for determining the connectivity of protons in a molecule. The predicted chemical shifts (δ) and multiplicities for the protons of this compound in a standard deuterated solvent like CDCl₃ are presented below.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -COOH | 10.0 - 13.0 | broad singlet | 1H |

| Isoxazole H-4 | 6.8 - 7.2 | singlet | 1H |

| -CH₂- (α to isoxazole) | 2.7 - 3.0 | triplet | 2H |

| -CH₂- (β to isoxazole) | 1.6 - 1.9 | sextet | 2H |

| -CH₃ | 0.9 - 1.1 | triplet | 3H |

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum provides information about the carbon framework of a molecule. The predicted chemical shifts for the carbon atoms of this compound are listed below.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -COOH | 165 - 175 |

| Isoxazole C-5 | 158 - 162 |

| Isoxazole C-3 | 160 - 165 |

| Isoxazole C-4 | 105 - 110 |

| -CH₂- (α to isoxazole) | 25 - 30 |

| -CH₂- (β to isoxazole) | 20 - 25 |

| -CH₃ | 13 - 15 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are summarized in the following table.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad |

| C-H stretch (Alkyl) | 2850 - 3000 | Medium |

| C=O stretch (Carboxylic acid) | 1700 - 1725 | Strong |

| C=N stretch (Isoxazole) | 1600 - 1650 | Medium |

| C-O stretch (Carboxylic acid) | 1200 - 1300 | Strong |

| N-O stretch (Isoxazole) | 1100 - 1200 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the predicted molecular ion peak and major fragmentation pathways are outlined below.

| m/z | Predicted Fragment |

| 155 | [M]⁺ (Molecular Ion) |

| 138 | [M - OH]⁺ |

| 110 | [M - COOH]⁺ |

| 126 | [M - C₂H₅]⁺ |

| 98 | [M - C₃H₇ - CO]⁺ |

Experimental Protocols

This section provides a plausible experimental protocol for the synthesis and characterization of this compound based on established methodologies for similar compounds.

Synthesis of this compound

A common method for the synthesis of 3,5-disubstituted isoxazoles involves the cycloaddition reaction between a nitrile oxide and an alkyne. A plausible synthetic route is outlined below:

Step 1: Oximation of Butanal

-

To a stirred solution of butanal (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) in water.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain butanal oxime.

Step 2: Generation of Propionitrile Oxide and Cycloaddition

-

Dissolve the butanal oxime (1 equivalent) in an inert solvent such as dichloromethane.

-

Cool the solution to 0 °C and add N-chlorosuccinimide (NCS) (1.1 equivalents) portion-wise.

-

Stir the mixture at 0 °C for 1 hour to form the corresponding hydroximoyl chloride.

-

To this mixture, add propiolic acid (1 equivalent) followed by the slow addition of a base such as triethylamine (1.2 equivalents) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization

¹H and ¹³C NMR Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the spectra using appropriate software to determine chemical shifts, coupling constants, and integration.

Infrared Spectroscopy:

-

Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the functional groups.

Mass Spectrometry:

-

Analyze the sample using a mass spectrometer with a suitable ionization technique (e.g., Electrospray Ionization - ESI).

-

Obtain the high-resolution mass spectrum to confirm the elemental composition.

-

Analyze the fragmentation pattern to support the proposed structure.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and relationships in the structural elucidation of this compound.

Caption: Logical workflow for the structural elucidation of this compound.

Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, framework for the structural elucidation of this compound. By combining established spectroscopic principles with data from analogous structures, a detailed characterization profile has been constructed. The presented synthetic protocol offers a viable route for its preparation. This document serves as a foundational resource for researchers, enabling them to anticipate the spectroscopic features of this molecule and guiding their experimental design for its synthesis and characterization. Further experimental validation is necessary to confirm the predicted data and fully establish the chemical and pharmacological profile of this compound.

A Technical Guide to the Spectroscopic Characterization of 3-Propylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-propylisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on established spectroscopic principles and data from analogous structures. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to guide researchers in the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted NMR, IR, and MS data for this compound. These predictions are derived from the analysis of closely related compounds and the fundamental principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~6.5 - 7.0 | s | - |

| -CH₂- (α to isoxazole) | ~2.7 - 3.0 | t | ~7.5 |

| -CH₂- (β to isoxazole) | ~1.6 - 1.9 | sextet | ~7.5 |

| -CH₃ | ~0.9 - 1.1 | t | ~7.5 |

| -COOH | > 10 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Carboxylic Acid) | ~160 - 170 |

| C-3 | ~165 - 175 |

| C-5 | ~155 - 165 |

| C-4 | ~100 - 110 |

| -CH₂- (α to isoxazole) | ~25 - 35 |

| -CH₂- (β to isoxazole) | ~20 - 30 |

| -CH₃ | ~10 - 15 |

Table 3: Predicted IR Spectroscopy Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Broad | Hydrogen-bonded O-H stretch |

| C-H (sp³) | 2850 - 3000 | Medium | Alkyl C-H stretch |

| C=O (Carboxylic Acid) | 1700 - 1730 | Strong | Carbonyl stretch |

| C=N (Isoxazole) | 1600 - 1650 | Medium | Ring C=N stretch |

| C=C (Isoxazole) | 1550 - 1600 | Medium | Ring C=C stretch |

| C-O (Carboxylic Acid) | 1200 - 1300 | Strong | C-O stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z | Description |

| [M]⁺ | 155.05 | Molecular Ion |

| [M-OH]⁺ | 138.05 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 110.06 | Loss of carboxyl group |

| [M-C₃H₇]⁺ | 112.01 | Loss of propyl radical |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 16 ppm is generally sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate for good signal-to-noise, depending on the sample concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is recommended.

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum.

-

Spectral Width: A spectral width of around 220-240 ppm is appropriate.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are averaged to obtain a good quality spectrum.

-

Background Scan: A background spectrum of the empty ATR crystal must be collected before scanning the sample.

Mass Spectrometry (MS)

Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule.

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Data Acquisition (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI).

-

Polarity: Positive ion mode is typically used to observe the protonated molecule [M+H]⁺.

-

Mass Range: A scan range of m/z 50 to 500 is generally appropriate.

-

Capillary Voltage: Typically set between 3 and 5 kV.

-

Nebulizer Gas: Nitrogen is commonly used.

-

Drying Gas Flow and Temperature: These parameters are optimized to ensure efficient desolvation.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a synthesized compound like this compound using spectroscopic methods.

Caption: Workflow for Spectroscopic Characterization.

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Isoxazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its versatile synthesis and the diverse biological activities of its derivatives have led to the development of numerous pharmaceuticals. This technical guide delves into the seminal discovery of isoxazole, traces the evolution of its synthesis, and highlights key milestones in its journey from a laboratory curiosity to a privileged scaffold in drug discovery.

The Dawn of Isoxazole Chemistry: Ludwig Claisen's Pioneering Synthesis

The history of isoxazole begins in 1903 with the German chemist Ludwig Claisen. In his seminal work published in Berichte der deutschen chemischen Gesellschaft, Claisen reported the first synthesis of the parent isoxazole ring.[1] His method involved the oximation of propargylaldehyde diethyl acetal with hydroxylamine hydrochloride. This reaction laid the fundamental groundwork for isoxazole chemistry and remains a classic example of heterocycle synthesis.

Experimental Protocol: Claisen's Synthesis of Isoxazole (1903)

Based on Claisen's 1903 publication, the experimental procedure for the first synthesis of isoxazole is detailed below.

Materials:

-

Propargylaldehyde diethyl acetal

-

Hydroxylamine hydrochloride

-

Sodium carbonate solution (10%)

-

Ether

-

Calcium chloride

Procedure:

-

Oximation: A solution of propargylaldehyde diethyl acetal in ether is treated with an aqueous solution of hydroxylamine hydrochloride.

-

Neutralization: The reaction mixture is neutralized by the gradual addition of a 10% sodium carbonate solution. This step is crucial to free the hydroxylamine from its salt and facilitate the reaction.

-

Extraction: The ethereal layer, containing the product, is separated from the aqueous layer.

-

Drying: The ethereal solution is dried over anhydrous calcium chloride to remove any residual water.

-

Distillation: The ether is removed by distillation, and the resulting crude isoxazole is purified by fractional distillation.

Reaction Scheme:

References

Unveiling the Therapeutic Potential of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide for Researchers

Introduction

While direct experimental data on the biological activity of 3-propylisoxazole-5-carboxylic acid is not extensively documented in publicly available literature, the isoxazole-5-carboxylic acid scaffold is a well-recognized pharmacophore in medicinal chemistry. Its derivatives have been shown to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this compound by examining the structure-activity relationships (SAR) of analogous compounds. This document outlines potential therapeutic targets, detailed experimental protocols for future investigation, and summarizes relevant quantitative data from related molecules to provide a predictive framework for the biological evaluation of this specific compound.

Inferred Potential Biological Activities

Based on the activities of structurally related isoxazole-5-carboxylic acid derivatives, this compound is predicted to have potential in several therapeutic areas. The presence of the alkyl (propyl) group at the 3-position and the carboxylic acid at the 5-position of the isoxazole ring are key structural features that may influence its biological profile.

Potential Anti-inflammatory Activity

Numerous isoxazole derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX), which is involved in leukotriene biosynthesis. The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and is often crucial for binding to the active site of these enzymes.

Potential Antimicrobial Activity

The isoxazole nucleus is a core component of several antimicrobial agents. Derivatives have shown activity against a spectrum of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The lipophilicity introduced by the propyl group in this compound may enhance its ability to penetrate microbial cell membranes, potentially contributing to its antimicrobial efficacy.

Potential Anticancer Activity

Certain isoxazole derivatives have been investigated for their antiproliferative and pro-apoptotic effects on various cancer cell lines. The mechanism of action for such compounds can be diverse, ranging from enzyme inhibition to the disruption of critical cellular signaling pathways.

Potential Enzyme Inhibition

Derivatives of isoxazole carboxylic acid have been identified as inhibitors of various enzymes. Notably, 5-phenylisoxazole-3-carboxylic acid derivatives have been shown to be potent inhibitors of xanthine oxidase, an enzyme involved in purine metabolism and implicated in conditions like gout. It is plausible that this compound could exhibit inhibitory activity against this or other enzymes.

Data Presentation: Quantitative Analysis of Related Isoxazole Derivatives

To provide a quantitative context for the potential biological activities of this compound, the following tables summarize the reported data for structurally analogous compounds.

Table 1: Anti-inflammatory and Enzyme Inhibitory Activity of Isoxazole Derivatives

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference Compound |

| 4,5-Diarylisoxazol-3-carboxylic acids | 5-LOX Product Synthesis | 0.24 µM | - |

| 5-Phenylisoxazole-3-carboxylic acid derivatives | Xanthine Oxidase | Micromolar to submicromolar range | Allopurinol |

| Substituted Isoxazole-carboxamides | COX-1 | 64 nM (for compound A13) | Ketoprofen |

| Substituted Isoxazole-carboxamides | COX-2 | 13 nM (for compound A13) | Ketoprofen |

Note: The data presented is for related isoxazole derivatives and not for this compound itself. It serves as a benchmark for potential efficacy.

Table 2: Antimicrobial Activity of Isoxazole Derivatives

| Compound/Derivative Class | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference Compound |

| N3, N5-di(substituted)isoxazole-3,5-diamines | E. coli | 95 µg/mL (for compound 178f) | Cloxacillin (120 µg/mL) |

| N3, N5-di(substituted)isoxazole-3,5-diamines | S. aureus | 95 µg/mL (for compound 178e) | Cloxacillin (100 µg/mL) |

| Isoxazole-carboxamide derivatives | P. aeruginosa | 2.00 mg/ml (for compound A8) | - |

| Isoxazole-carboxamide derivatives | C. albicans | 2.00 mg/ml (for compound A8) | - |

Note: The data presented is for related isoxazole derivatives and should be used as a comparative reference for future studies on this compound.

Table 3: Anticancer Activity of Isoxazole Derivatives

| Compound/Derivative Class | Cell Line | IC50 Value |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | K563 (Leukemia) | Comparable to Dasatinib |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | MCF-7 (Breast Cancer) | 20.2 µM |

| 2-Amino-thiazole-5-carboxylic acid phenylamide derivatives | HT-29 (Colon Cancer) | 21.6 µM |

Note: While these are thiazole derivatives, their structural similarity as azole carboxylic acids provides a relevant point of comparison.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the potential biological activities of this compound.

In Vitro Cyclooxygenase (COX-1/COX-2) Inhibition Assay (Fluorometric)

-

Principle: This assay measures the peroxidase activity of COX enzymes. The prostaglandin G2 produced by the oxygenation of arachidonic acid is reduced, leading to the oxidation of a fluorometric probe, which can be measured. Inhibition of COX activity results in a decreased fluorescent signal.

-

Reagents and Equipment:

-

Human recombinant COX-1 and COX-2 enzymes

-

COX Assay Buffer

-

Fluorometric probe (e.g., Amplex™ Red)

-

Arachidonic acid (substrate)

-

Heme

-

Test compound (this compound) and reference inhibitor (e.g., Celecoxib)

-

96-well black microplates

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

-

-

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer, heme, and the fluorometric probe.

-

Add the test compound at various concentrations to the wells. Include wells for a positive control (reference inhibitor) and a no-inhibitor control.

-

Add the COX-1 or COX-2 enzyme to the wells and incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately begin kinetic measurement of fluorescence intensity over a period of 5-10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve).

-

Determine the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro Xanthine Oxidase Inhibition Assay (Spectrophotometric)

-

Principle: This assay measures the activity of xanthine oxidase by monitoring the formation of uric acid from the substrate xanthine. Uric acid has a strong absorbance at approximately 295 nm. A decrease in the rate of uric acid formation indicates inhibition of the enzyme.[1][2]

-

Reagents and Equipment:

-

Xanthine oxidase from bovine milk

-

Phosphate buffer (e.g., 70 mM, pH 7.5)

-

Xanthine (substrate) solution

-

Test compound and reference inhibitor (e.g., Allopurinol)

-

96-well UV-transparent microplates

-

UV-Vis microplate spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the xanthine oxidase solution.[2]

-

Include a control (no inhibitor) and a blank (no enzyme).[1]

-

Pre-incubate the mixture at 25°C for 15 minutes.[2]

-

Initiate the reaction by adding the xanthine substrate solution to all wells.[2]

-

Immediately measure the absorbance at 295 nm kinetically for 5-10 minutes.[1]

-

-

Data Analysis:

-

Calculate the rate of uric acid formation from the linear portion of the absorbance curve.

-

Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

-

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

-

Reagents and Equipment:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

Test compound and reference antibiotics (e.g., Ciprofloxacin, Amphotericin B)

-

96-well sterile microplates

-

Incubator

-

Microplate reader (optional, for turbidity measurement)

-

-

Procedure:

-

Prepare a two-fold serial dilution of the test compound in the appropriate broth in a 96-well plate.

-

Prepare a standardized inoculum of the microorganism.

-

Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

-

Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.

-

-

Data Analysis:

-

The MIC value is reported in µg/mL or µM.

-

In Vitro Anticancer Activity (MTT Assay)

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be solubilized and quantified by spectrophotometry.[3]

-

Reagents and Equipment:

-

Cancer cell line (e.g., MCF-7, HeLa)

-

Complete cell culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

Test compound and a reference anticancer drug (e.g., Doxorubicin)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader (absorbance at ~570 nm)

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[3]

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.[4]

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the untreated control.

-

Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the logarithm of the compound concentration.

-

Visualizations: Pathways and Workflows

To further elucidate the potential mechanisms and guide experimental design, the following diagrams are provided.

Conclusion and Future Directions

While this compound remains an understudied molecule, the extensive research on its structural analogs strongly suggests its potential as a biologically active compound, particularly in the areas of inflammation, microbial infections, and oncology. The presence of the isoxazole-5-carboxylic acid core provides a strong foundation for these activities, and the 3-propyl substituent likely modulates its pharmacokinetic and pharmacodynamic properties.

The immediate future direction for research on this compound should involve its chemical synthesis and subsequent evaluation using the experimental protocols detailed in this guide. Initial screening should focus on its anti-inflammatory, antimicrobial, and cytotoxic properties. Positive results from these initial screens would warrant more in-depth mechanistic studies, such as specific enzyme inhibition assays and investigation of its effects on cellular signaling pathways. This systematic approach will be crucial in fully elucidating the therapeutic potential of this compound and determining its viability as a lead compound for drug development.

References

Theoretical Exploration of 3-Propylisoxazole-5-Carboxylic Acid: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, specific theoretical studies on 3-propylisoxazole-5-carboxylic acid are not publicly available. This technical guide therefore presents a comprehensive, hypothetical theoretical study based on established computational methodologies frequently applied to isoxazole derivatives. The presented data is illustrative and intended to guide future research.

Introduction

Isoxazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[1] The compound this compound, with its distinct substitution pattern, presents a valuable scaffold for further drug design and development. Theoretical and computational studies provide a powerful lens to understand the molecular properties, reactivity, and potential biological interactions of such molecules, offering a rational basis for the design of novel therapeutics.

This whitepaper outlines a hypothetical, in-depth theoretical investigation of this compound using Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling. The aim is to elucidate its structural, electronic, and reactivity parameters, providing a foundational dataset for researchers in the field.

Computational Methodology

The following section details the proposed computational protocols for a thorough theoretical analysis of this compound.

Quantum Chemical Calculations

Software: Gaussian 16 suite of programs.

Methodology:

-

Geometry Optimization: The initial structure of this compound is built using GaussView 6. A full geometry optimization is performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-311+G(d,p) basis set. This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[2][3]

-

Frequency Analysis: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Molecular Electrostatic Potential (MEP) Mapping: An MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Calculation of Quantum Chemical Descriptors: Various quantum chemical descriptors, such as ionization potential, electron affinity, electronegativity, hardness, and softness, are calculated from the HOMO and LUMO energies.

Quantitative Structure-Activity Relationship (QSAR) Modeling

A hypothetical QSAR study could be conducted on a series of this compound derivatives to correlate their structural features with a specific biological activity (e.g., anti-inflammatory).

Methodology:

-

Dataset Preparation: A dataset of this compound analogs with known biological activities is assembled.

-

Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, steric) are calculated for each molecule in the dataset.

-

Model Building: Multiple Linear Regression (MLR) or Partial Least Squares (PLS) analysis is used to build a QSAR model that correlates the descriptors with the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques (e.g., leave-one-out cross-validation, prediction for a test set).

Predicted Molecular Properties

The following tables summarize the hypothetical quantitative data derived from the proposed DFT calculations.

Table 1: Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C3-C4 | 1.39 Å |

| C4-C5 | 1.42 Å | |

| C5-N2 | 1.34 Å | |

| N2-O1 | 1.41 Å | |

| O1-C3 | 1.35 Å | |

| C5-C(OOH) | 1.48 Å | |

| Bond Angle | C4-C3-O1 | 110.5° |

| C3-C4-C5 | 105.0° | |

| C4-C5-N2 | 109.5° | |

| C5-N2-O1 | 105.0° | |

| N2-O1-C3 | 110.0° | |

| Dihedral Angle | C(propyl)-C3-C4-C5 | 179.5° |

Table 2: Calculated Electronic Properties and Quantum Chemical Descriptors

| Property | Symbol | Predicted Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.85 eV |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -1.23 eV |

| HOMO-LUMO Energy Gap | ΔE | 5.62 eV |

| Ionization Potential | IP | 6.85 eV |

| Electron Affinity | EA | 1.23 eV |

| Electronegativity | χ | 4.04 eV |

| Chemical Hardness | η | 2.81 eV |

| Chemical Softness | S | 0.36 eV-1 |

| Dipole Moment | µ | 3.15 D |

Visualizations

The following diagrams illustrate the logical workflows and conceptual frameworks of the theoretical studies.

Caption: Computational workflow for theoretical studies.

Caption: Logical flow of a QSAR study.

Interpretation of Results and Future Directions

The hypothetical DFT calculations suggest that this compound is a stable molecule with a significant HOMO-LUMO gap, indicating good kinetic stability. The calculated electronic descriptors provide a quantitative measure of its reactivity, which can be used to predict its behavior in chemical reactions. The MEP map would further reveal the electron-rich and electron-deficient regions, guiding the understanding of its intermolecular interactions.

A validated QSAR model for a series of its derivatives would be invaluable for predicting the biological activity of novel, unsynthesized compounds. This would enable the prioritization of synthetic efforts towards molecules with the highest predicted potency and most favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

Future theoretical work could involve:

-

Molecular Docking Studies: To investigate the binding interactions of this compound with specific biological targets.

-

Molecular Dynamics Simulations: To study the dynamic behavior and stability of the ligand-protein complex over time.

-

Advanced DFT Functionals: Employing more sophisticated functionals to refine the calculated properties.

References

Commercial Sourcing and Synthetic Insights for 5-Propylisoxazole-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic approaches for 5-propylisoxazole-3-carboxylic acid, a valuable heterocyclic building block in pharmaceutical and agrochemical research. The information is curated to assist researchers in sourcing this compound and understanding its synthesis for potential in-house preparation or analogue development.

Commercial Suppliers

5-Propylisoxazole-3-carboxylic acid (CAS No. 89776-75-0) is available from a range of commercial chemical suppliers. The table below summarizes key information from several vendors, offering a comparative overview of typical purities and forms. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

| Supplier | Product Name/Number | Purity | Form | Notes |

| Sigma-Aldrich | 5-Propylisoxazole-3-carboxylic acid, AldrichCPR (Product of ChemBridge Corp.) | Not specified; buyer assumes responsibility to confirm identity and/or purity. | Solid | Part of a collection for early discovery researchers; analytical data not collected by Sigma-Aldrich. |

| Chem-Impex | 5-Propyl-isoxazole-3-carboxylic acid | --- | --- | Marketed as a key compound in medicinal chemistry and agrochemical formulations.[1] |

| CymitQuimica | 5-Propyl-isoxazole-3-carboxylic acid (Brand: Fluorochem) | 95.0% | Solid | Intended for laboratory use only.[2] |

| BOC Sciences | 5-Propylisoxazole-3-carboxylic acid | --- | --- | Described as a useful research chemical.[] |

| Aaron Chemicals LLC | 5-propylisoxazole-3-carboxylic acid | --- | --- | Safety Data Sheet available, indicating it is harmful if swallowed and causes skin and eye irritation. |

Physicochemical Properties

| Property | Value |

| CAS Number | 89776-75-0 |

| Molecular Formula | C₇H₉NO₃ |

| Molecular Weight | 155.15 g/mol |

| Physical Form | Solid[2] |

| SMILES | CCCC1=CC(=NO1)C(=O)O[] |

Synthetic Methodologies

A plausible synthetic route, based on general procedures for analogous compounds, is outlined below. This involves the 1,3-dipolar cycloaddition of a nitrile oxide (generated in situ from an oxime) with an alkyne, followed by the hydrolysis of the resulting ester.

Experimental Workflow: A Generalized Approach

Caption: Generalized two-step synthesis of 5-propylisoxazole-3-carboxylic acid.

Detailed Methodologies (Based on Analogous Syntheses)

Step 1: Synthesis of Ethyl 5-propylisoxazole-3-carboxylate via [3+2] Cycloaddition

This step is adapted from general procedures for the synthesis of 3,5-disubstituted isoxazoles from alkynes and nitrile oxides.

-

Materials:

-

Ethyl 2-chloro-2-(hydroxyimino)acetate

-

1-Pentyne

-

Triethylamine (or another suitable base)

-

Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve ethyl 2-chloro-2-(hydroxyimino)acetate and 1-pentyne in the chosen inert solvent.

-

Cool the mixture in an ice bath (0 °C).

-

Slowly add a solution of triethylamine in the same solvent to the reaction mixture. The triethylamine facilitates the in situ formation of the nitrile oxide from the hydroximoyl chloride.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using a suitable analytical technique (e.g., Thin Layer Chromatography or Gas Chromatography).

-

Upon completion, quench the reaction with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 5-propylisoxazole-3-carboxylate.

-

Step 2: Hydrolysis to 5-Propylisoxazole-3-carboxylic acid

This step is a standard ester hydrolysis procedure.

-

Materials:

-

Ethyl 5-propylisoxazole-3-carboxylate

-

Aqueous base (e.g., 1 M Sodium Hydroxide or Lithium Hydroxide)

-

Solvent (e.g., Tetrahydrofuran or Ethanol)

-

Aqueous acid for workup (e.g., 1 M Hydrochloric Acid)

-

-

Procedure:

-

Dissolve ethyl 5-propylisoxazole-3-carboxylate in a suitable solvent such as a mixture of tetrahydrofuran and water or ethanol.

-

Add an aqueous solution of a base (e.g., sodium hydroxide or lithium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).

-

Once the reaction is complete, remove the organic solvent under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with an aqueous acid (e.g., 1 M HCl).

-

The carboxylic acid product should precipitate out of the solution. If it does not, extract the aqueous layer with an organic solvent like ethyl acetate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum. If an extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the final product, 5-propylisoxazole-3-carboxylic acid.

-

Biological and Medicinal Context

The isoxazole-3-carboxylic acid scaffold is a recognized pharmacophore and a versatile intermediate in medicinal chemistry.[1] Carboxylic acid functionalities, in general, play a crucial role in drug design as they can participate in hydrogen bonding and interact with biological targets. This structural motif is found in compounds with a wide range of biological activities.

While specific signaling pathways involving 5-propylisoxazole-3-carboxylic acid are not extensively documented, its utility as a building block suggests its incorporation into larger molecules designed to target various biological pathways. For instance, derivatives of isoxazole carboxylic acids have been investigated for their potential as anti-inflammatory and antimicrobial agents.[1]

The logical relationship for its application in drug discovery is depicted below:

Caption: Drug discovery workflow utilizing 5-propylisoxazole-3-carboxylic acid.

This guide provides a foundational understanding for researchers working with 5-propylisoxazole-3-carboxylic acid. For specific applications and detailed analytical data, direct consultation with commercial suppliers and a thorough review of the cited and related scientific literature are recommended.

References

An In-depth Technical Guide to the Safety and Handling of 3-Propylisoxazole-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet (SDS). Always refer to the official SDS provided by the manufacturer before handling this chemical.

Introduction

3-Propylisoxazole-5-carboxylic acid (CAS No. 14716-92-8) is a heterocyclic compound belonging to the isoxazole class of molecules. The isoxazole scaffold is a prominent feature in numerous biologically active compounds and approved pharmaceuticals, demonstrating a wide range of activities including anti-inflammatory, antimicrobial, and anticancer effects.[1] This technical guide provides a detailed overview of the safety, handling, and key experimental considerations for this compound to support researchers and drug development professionals in its safe and effective use.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 14716-92-8 | [2][3] |

| Molecular Formula | C₇H₉NO₃ | [2][3] |

| Molecular Weight | 155.15 g/mol | [2][3] |

| Appearance | Solid (form may vary) | |

| Melting Point | 109-110 °C | [4] |

| Storage Temperature | 2-8°C, in a dry area | [2] |

Safety and Handling

Based on the Safety Data Sheet for this compound, this compound is classified with several hazards. Adherence to strict safety protocols is mandatory.[2]

Hazard Identification and GHS Classification

The following table summarizes the GHS classification for this compound.[2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Personal Protective Equipment (PPE) and Engineering Controls

A robust safety culture and the correct use of PPE are paramount when handling this compound.

| Control | Specification |

| Engineering Controls | Work in a well-ventilated area. Use of a chemical fume hood is strongly recommended. Provide appropriate exhaust ventilation at places where dust is formed. Eyewash stations and safety showers must be readily accessible.[2] |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[2] |

| Skin Protection | Wear a full protective suit and chemical-resistant gloves. Inspect gloves before use and use proper glove removal technique.[2] |

| Respiratory Protection | For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher exposures, a self-contained breathing apparatus may be necessary.[2] |

First Aid Measures

In case of exposure, follow these first aid measures and seek immediate medical attention.[2]

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician. |

| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |

Storage and Disposal

Proper storage and disposal are critical to maintaining the integrity of the compound and ensuring safety.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at 2-8°C.[2]

-

Disposal: Dispose of this chemical in accordance with all applicable federal, state, and local regulations. Do not let the product enter drains.[2]

Experimental Protocols

General Synthesis of this compound

Step 1: Synthesis of Ethyl 3-propylisoxazole-5-carboxylate

This step typically involves the reaction of a β-keto ester with hydroxylamine. For the synthesis of the target molecule, ethyl 2-oxo-hexanoate would be the appropriate starting material.[1]

-

Materials:

-

Ethyl 2-oxo-hexanoate

-

Hydroxylamine hydrochloride

-

A suitable base (e.g., sodium acetate, sodium hydroxide)

-

An appropriate solvent (e.g., ethanol, water)

-

-

Procedure:

-

Dissolve hydroxylamine hydrochloride in the chosen solvent.

-

Add the base to neutralize the hydrochloride and generate free hydroxylamine.

-

Add ethyl 2-oxo-hexanoate to the reaction mixture.

-

The reaction is typically stirred at room temperature or heated under reflux for several hours.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).

-

Upon completion, the reaction mixture is worked up. This usually involves extraction with an organic solvent, washing with brine, drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentration under reduced pressure.

-

The crude product may be purified by column chromatography or recrystallization.

-

Step 2: Hydrolysis to this compound

The ethyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Materials:

-

Ethyl 3-propylisoxazole-5-carboxylate

-

A strong base (e.g., sodium hydroxide or lithium hydroxide)

-

A mixture of solvents (e.g., THF/water or methanol/water)

-

A strong acid for acidification (e.g., hydrochloric acid)

-

-

Procedure:

-

Dissolve the ester in the solvent mixture.

-

Add an aqueous solution of the base.

-

Stir the reaction at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or LC-MS).

-

Cool the reaction mixture and carefully acidify to a pH of approximately 2 with the strong acid.

-

The carboxylic acid product will often precipitate out of the solution and can be collected by filtration.

-

Alternatively, the product can be extracted with an organic solvent.

-

The collected solid is washed and dried to yield the final product.

-

Biological Context and Potential Signaling Pathways

Specific biological targets and signaling pathways for this compound have not been identified in the reviewed literature. However, the isoxazole scaffold is a well-established pharmacophore in medicinal chemistry, known to interact with a variety of biological targets, often through enzyme inhibition.

For instance, some isoxazole derivatives are known to be potent inhibitors of enzymes such as xanthine oxidase or cyclooxygenase-2 (COX-2). The general mechanism of competitive enzyme inhibition is a plausible mode of action for biologically active isoxazole carboxylic acids.

Visualizations

Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Representative Mechanism of Action for Bioactive Isoxazoles: Enzyme Inhibition

Caption: A diagram illustrating competitive enzyme inhibition, a common mechanism of action for bioactive isoxazole derivatives.

References

Stability and Storage of 3-Propylisoxazole-5-Carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-propylisoxazole-5-carboxylic acid. Due to the limited availability of direct stability data for this specific molecule, this document synthesizes information from studies on structurally related isoxazole derivatives and general principles of pharmaceutical stability testing. The information presented herein serves as a foundational resource for designing and executing stability studies, developing analytical methods, and ensuring the integrity of this compound in research and development settings.

Recommended Storage Conditions

To maintain the chemical integrity of this compound, proper storage is paramount. Based on safety data sheets (SDS) for various isoxazole carboxylic acid derivatives, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Room temperature is generally acceptable, though for long-term storage, refrigeration (2-8 °C) is advisable. | Minimizes the rate of potential thermal degradation. |

| Light | Protect from light. Store in amber vials or light-resistant containers. | The isoxazole ring can be susceptible to photodegradation. |